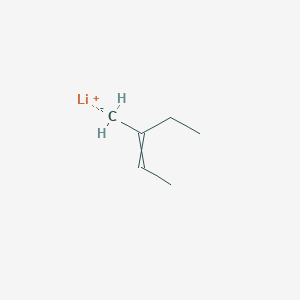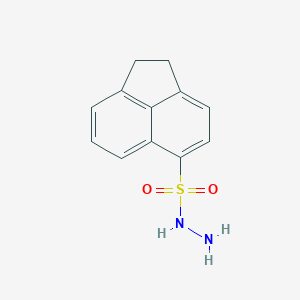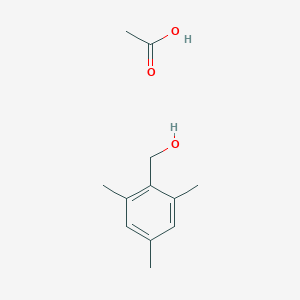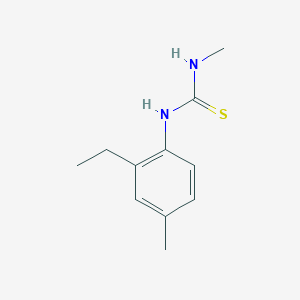
N-(2-Ethyl-4-methylphenyl)-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiourea functional group attached to a substituted phenyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea typically involves the reaction of 2-ethyl-4-methylaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Ethyl-4-methylaniline+Methyl isothiocyanate→N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea
Industrial Production Methods
In an industrial setting, the production of N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: A simpler analog with a phenyl group instead of the substituted phenyl ring.
N,N’-Dimethylthiourea: Contains two methyl groups attached to the thiourea nitrogen atoms.
N-(2-Chlorophenyl)-N’-methylthiourea: Similar structure with a chlorine substituent on the phenyl ring.
Uniqueness
N-(2-Ethyl-4-methylphenyl)-N’-methylthiourea is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. These substituents can enhance the compound’s lipophilicity and ability to interact with hydrophobic sites in biological systems.
Eigenschaften
CAS-Nummer |
62616-58-4 |
|---|---|
Molekularformel |
C11H16N2S |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
1-(2-ethyl-4-methylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-4-9-7-8(2)5-6-10(9)13-11(14)12-3/h5-7H,4H2,1-3H3,(H2,12,13,14) |
InChI-Schlüssel |
KXYXHYAWOISBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C)NC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


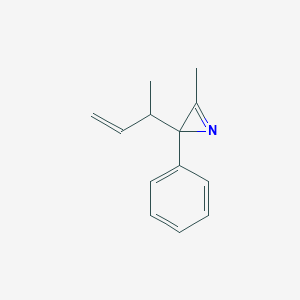

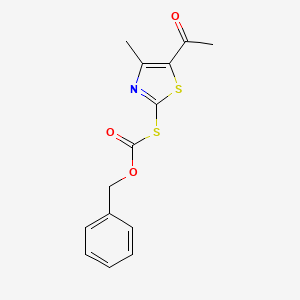
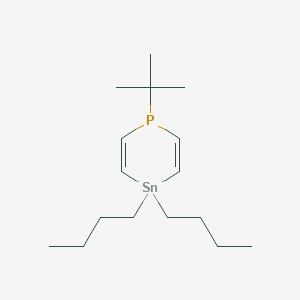

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
